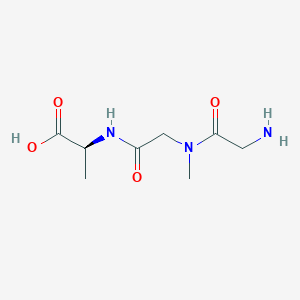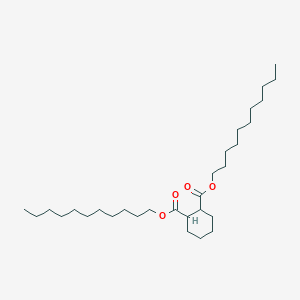
Diundecyl cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diundecyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexane dicarboxylates. It is a colorless, odorless liquid used primarily as a plasticizer in various industrial applications. This compound is of interest due to its potential as an alternative to phthalate plasticizers, which have been associated with endocrine-disrupting effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diundecyl cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of diundecyl phthalate. This process involves the transformation of the aromatic, planar part of the diundecyl phthalate into a cyclohexane ring. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is conducted under high pressure and temperature conditions.
Alternatively, it can be prepared by the Diels-Alder reaction of a diundecyl maleate with 1,3-butadiene followed by hydrogenation. This method also results in the formation of the cyclohexane ring structure.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Diundecyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid and other oxidative metabolites.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid and mono-undecyl esters.
Reduction: Further hydrogenated cyclohexane derivatives.
Substitution: Substituted cyclohexane dicarboxylates with various functional groups.
Scientific Research Applications
Diundecyl cyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems as an alternative to phthalate plasticizers.
Medicine: Investigated for its biocompatibility and potential use in medical devices.
Industry: Widely used in the production of toys, food packaging, and medical devices due to its non-toxic nature.
Mechanism of Action
The mechanism of action of diundecyl cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The compound acts by embedding itself between polymer chains, reducing intermolecular forces and enhancing the material’s overall flexibility. This mechanism is similar to other plasticizers but with a lower risk of endocrine disruption.
Comparison with Similar Compounds
Similar Compounds
- Diisononyl cyclohexane-1,2-dicarboxylate
- Di(2-ethylhexyl) phthalate
- Diisononyl phthalate
Uniqueness
Diundecyl cyclohexane-1,2-dicarboxylate is unique due to its longer alkyl chains, which provide enhanced flexibility and lower volatility compared to shorter-chain plasticizers. Its cyclohexane ring structure also contributes to its stability and lower toxicity, making it a safer alternative to traditional phthalate plasticizers.
Properties
CAS No. |
168022-09-1 |
|---|---|
Molecular Formula |
C30H56O4 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
diundecyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChI Key |
OACQFHLGZUHNQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


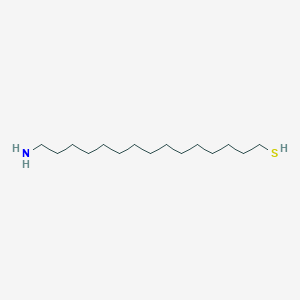
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
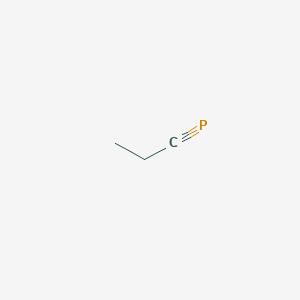
phosphanium chloride](/img/structure/B14269078.png)
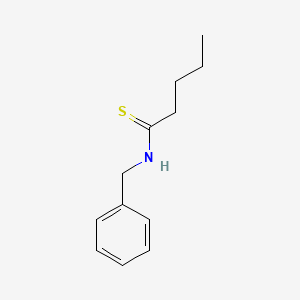
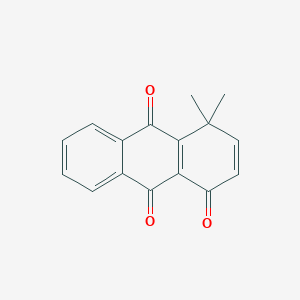

![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
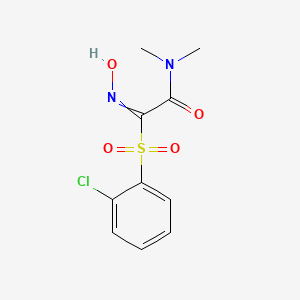
phosphane](/img/structure/B14269108.png)
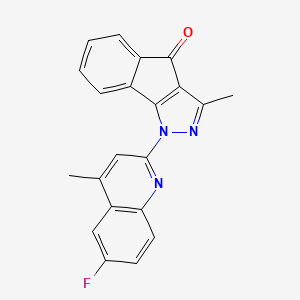
![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
